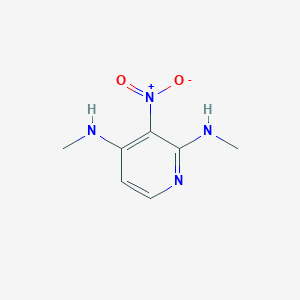N2,N4-Dimethyl-3-nitropyridine-2,4-diamine
CAS No.: 1042154-36-8
Cat. No.: VC3393056
Molecular Formula: C7H10N4O2
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1042154-36-8 |
|---|---|
| Molecular Formula | C7H10N4O2 |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | 2-N,4-N-dimethyl-3-nitropyridine-2,4-diamine |
| Standard InChI | InChI=1S/C7H10N4O2/c1-8-5-3-4-10-7(9-2)6(5)11(12)13/h3-4H,1-2H3,(H2,8,9,10) |
| Standard InChI Key | TZKULECVAKNAJY-UHFFFAOYSA-N |
| SMILES | CNC1=C(C(=NC=C1)NC)[N+](=O)[O-] |
| Canonical SMILES | CNC1=C(C(=NC=C1)NC)[N+](=O)[O-] |
Introduction
Chemical Identity and Classification
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is a pyridine derivative characterized by its distinct substitution pattern. It belongs to the class of heterocyclic aromatic compounds, specifically nitropyridines, which are known for their versatility in organic synthesis and medicinal chemistry applications.
Identification Parameters
The compound possesses several key identification parameters that precisely define its chemical identity. These parameters serve as unique identifiers in chemical databases and literature.
Table 1: Identification Parameters of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine
| Parameter | Value |
|---|---|
| IUPAC Name | 2-N,4-N-dimethyl-3-nitropyridine-2,4-diamine |
| CAS Registry Number | 1042154-36-8 |
| Molecular Formula | C₇H₁₀N₄O₂ |
| Molecular Weight | 182.080376 g/mol |
| SMILES Notation | CNc1ccnc(NC)c1N+=O |
| InChI | InChI=1S/C7H10N4O2/c1-8-5-3-4-10-7(9-2)6(5)11(12)13/h3-4H,1-2H3,(H2,8,9,10) |
| InChIKey | TZKULECVAKNAJY-UHFFFAOYSA-N |
These identification parameters are crucial for unambiguous recognition of the compound in chemical databases and scientific literature. The CAS registry number serves as a unique identifier, while the SMILES and InChI notations provide machine-readable representations of the molecular structure, facilitating computational analysis and database searches.
Nomenclature Variations
Structural Characteristics
The molecular architecture of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine exhibits a complex arrangement of atoms and bonds that determines its chemical behavior and reactivity.
Atomic Composition
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine consists of 23 atoms distributed across four different elements. The precise atomic composition reflects the compound's molecular formula and provides insight into its chemical properties.
Table 2: Atomic Composition of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine
This atomic composition results in a molecular weight of approximately 182.18 g/mol, which is consistent across multiple data sources with minor variations in precision (182.080376 g/mol , 182.182 g/mol , and 182.18 g/mol ).
Bond Analysis and Structural Features
The compound features a distinctive bonding pattern that contributes to its chemical reactivity and properties. The pyridine ring serves as the central scaffold with specific functional groups attached at defined positions.
Table 3: Bond Analysis of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine
| Bond Type | Count |
|---|---|
| Total Bonds | 23 |
| Non-Hydrogen Bonds | 13 |
| Multiple Bonds | 8 |
| Rotatable Bonds | 3 |
| Double Bonds | 2 |
| Aromatic Bonds | 6 |
Key structural features include:
-
Two methyl groups attached to the amine nitrogens
The presence of the nitro group at position 3 and the two methylamine groups at positions 2 and 4 of the pyridine ring creates a unique electronic distribution that influences the compound's chemical behavior. The nitro group, being electron-withdrawing, affects the electron density of the aromatic system, while the amine groups contribute electron density through resonance effects.
Physicochemical Properties
The physicochemical properties of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine determine its behavior in various chemical and biological systems, as well as its practical handling in laboratory settings.
Physical Properties
While comprehensive physical property data is limited in the available sources, key parameters have been determined through computational and experimental methods.
Table 4: Physical Properties of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine
| Property | Value |
|---|---|
| Physical State | Solid (inferred from chemical structure) |
| LogP | 1.74240 |
| Molecular Weight | 182.18 g/mol |
The LogP value of 1.74240 indicates a moderate lipophilicity, suggesting the compound has a slightly higher affinity for lipid environments compared to aqueous environments. This property is important for predicting membrane permeability and potential biological distribution.
These classifications indicate that the compound possesses irritant properties affecting the skin, eyes, and respiratory system. The assignment of the GHS07 pictogram, which represents an exclamation mark, further confirms its classification as an irritant.
These precautions highlight the importance of minimizing exposure to the compound through inhalation and providing appropriate first aid measures in case of contact with eyes or skin. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, eye protection, and appropriate ventilation, should be employed when handling this compound.
| Supplier | Catalog Number | Package Size | Price |
|---|---|---|---|
| Sigma-Aldrich | ADVH0430AD39 | 250 mg | $385.25 |
| Capot Chemical | 81721 | Not specified | Not provided |
| BOC Sciences | BB030636 | Not specified | Not provided |
These commercial offerings make the compound accessible to researchers in various fields, though the relatively high price per unit weight suggests it is a specialized reagent rather than a bulk chemical.
Synthesis Approaches
Information on synthetic routes to N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is limited in the search results, but some insights are provided regarding potential precursors.
Synthetic Precursors
One search result mentions 2-chloro-4-methoxy-3-nitropyridine as a potential starting material for the synthesis of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine . This suggests a synthetic approach involving:
-
Nucleophilic aromatic substitution of the chloro group with methylamine
-
Substitution of the methoxy group with methylamine
This synthetic pathway would be consistent with established methods for preparing substituted pyridines, where halogens and methoxy groups serve as leaving groups in nucleophilic aromatic substitution reactions.
The search results indicate that there is "total 1 article about N2,N4-dimethyl-3-nitropyridine-2,4-diamine which guide to synthetic route it" , suggesting limited published synthetic methodology for this specific compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume